MK-2894 - 1006036-87-8

MK-2894

Catalog Number: EVT-253011
CAS Number: 1006036-87-8
Molecular Formula: C25H22F3NO3S
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid is a synthetic compound developed through medicinal chemistry efforts at Merck & Co., Inc. []. It is classified as a second-generation prostaglandin E2 subtype 4 (EP4) receptor antagonist []. EP4 receptors play a role in inflammation and pain signaling. Therefore, MK-2894 has been investigated for its potential anti-inflammatory activity in various preclinical animal models of pain and inflammation [].

BAY 60-2770

Compound Description: BAY 60-2770, chemically known as 4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, is a soluble guanylyl cyclase (sGC) activator. Research indicates that BAY 60-2770 effectively rescues urethral reactivity in obese mice by improving sGC-cGMP signaling. This is achieved through the prevention of sGC degradation, which is linked to the generation of reactive oxygen species (ROS) and subsequent down-regulation of sGC-cGMP signaling in obese mice. []

Relevance: While not a direct structural analog of 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid, BAY 60-2770 shares the presence of a benzoic acid moiety and a trifluoromethylphenyl group. This highlights a potential interest in these chemical features for targeting different biological pathways. []

Relevance: This compound and 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid both contain a benzoic acid group and a trifluoromethylphenyl moiety. The variations in structure and function underline how subtle changes in these frameworks can lead to distinct biological activities. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5) with a pKB of 8.6 ± 0.07. [] This compound demonstrates potent antiviral effects against HIV-1. [, , ] Its mechanism involves blocking the binding of chemokines like 125I-MIP-1α and the calcium response induced by RANTES. Notably, 873140 exhibits saturable, probe-dependent, and persistent CCR5 antagonism with a slow dissociation rate. []

Relevance: While structurally distinct from 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid, 873140 provides a valuable point of comparison in the context of allosteric modulation of receptors. Both compounds highlight the potential of small molecules for fine-tuning receptor activity. [, ]

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D)

Compound Description: SCH-D, also known as vicriviroc, is a noncompetitive allosteric antagonist of CCR5 that has been clinically tested. [, , ] It blocks the binding of chemokines like 125I-MIP-1α and 125I-RANTES and also inhibits the calcium response triggered by CCR5 activation. [, ]

Relevance: SCH-D offers a structural comparison to 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid due to the presence of a trifluoromethylphenyl group. [, ] Though their core structures and biological targets differ, the presence of this shared feature is relevant when considering structure-activity relationships.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857, also known as maraviroc, is another clinically tested noncompetitive allosteric antagonist of CCR5. [, , ] Similar to the other CCR5 antagonists mentioned, it effectively inhibits chemokine binding and the calcium response associated with CCR5 activation. [] It is suggested that UK-427,857 may bind to a different site on CCR5 than INCB9471. []

Relevance: Though UK-427,857 lacks the specific chemical motifs found in 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid, its role as a CCR5 antagonist makes it relevant in the broader context of receptor modulation and drug discovery for therapeutic purposes. [, ]

Source and Classification

MK-2894 was developed by Merck & Co. and is classified as a small molecule drug. Its molecular formula is C25H22F3NO3SC_{25}H_{22}F_3NO_3S, and it has a CAS Registry Number of 1006036-87-8. The compound is recognized for its potency and selectivity, with a binding affinity characterized by a Ki value of approximately 0.56 nM in radioligand binding assays .

Synthesis Analysis

The synthesis of MK-2894 involves several key steps, utilizing various chemical reactions to construct its complex molecular framework. The synthesis pathway includes:

  1. Starting Materials: The synthesis begins with thiophen-3-carboximide as a precursor.
  2. N-Methylation: An N-methylation reaction is performed to modify the starting material, yielding intermediates in good yields (80–85%).
  3. Buchwald Reaction: Under Buchwald reaction conditions, aromatic amines react with intermediates to produce methyl 3-N-aryl-indole-2-carboxylates, typically achieving moderate yields (55–65%).
  4. Hydrolysis: The esters undergo hydrolysis under basic conditions to yield 3-N-aryl-indole-2-carboxylic acids in high yields (85–95%).
  5. Coupling Reactions: Subsequent coupling reactions using HATU/DIPEA conditions lead to the formation of the desired indole-2-carboxamide derivatives .

This multi-step synthesis highlights the complexity involved in producing MK-2894, emphasizing the importance of reaction conditions and purification methods to achieve the desired product.

Molecular Structure Analysis

The molecular structure of MK-2894 features several distinct components that contribute to its biological activity:

  • Core Structure: The compound contains an indole backbone, which is critical for its interaction with biological targets.
  • Substituents: Notable substituents include a trifluoromethyl group and a thienyl moiety, which enhance its binding affinity and selectivity for the EP4 receptor.
  • Chirality: The presence of chiral centers in MK-2894 influences its pharmacological properties; specifically, the (S)-isomer has shown significantly greater potency compared to its (R)-counterpart .

The three-dimensional arrangement of these atoms allows MK-2894 to fit precisely into the binding site of the EP4 receptor, facilitating effective antagonism.

Chemical Reactions Analysis

MK-2894 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. N-Methylation Reaction: This reaction introduces a methyl group into the nitrogen atom of the precursor compound.
  2. Coupling Reactions: These involve forming new carbon-nitrogen bonds through coupling agents like HATU, allowing for the assembly of complex structures.
  3. Hydrolysis Reactions: Hydrolysis converts esters into acids, which are crucial intermediates in synthesizing MK-2894.

The efficiency and selectivity of these reactions are fundamental for producing high yields of MK-2894 while minimizing by-products .

Mechanism of Action

MK-2894 functions primarily as an antagonist at the EP4 receptor, which plays a significant role in mediating inflammatory responses:

  1. Receptor Binding: By binding to the EP4 receptor, MK-2894 prevents prostaglandin E2 from activating this receptor, thereby inhibiting downstream signaling pathways.
  2. cAMP Modulation: Stimulation of EP4 receptors typically increases intracellular cyclic adenosine monophosphate (cAMP) levels via Gαs protein activation. MK-2894's antagonistic action effectively reduces cAMP production, leading to decreased inflammatory signaling .
  3. Selectivity: The compound exhibits selectivity for the EP4 receptor over other prostaglandin receptors (EP1, EP2, EP3), which is critical for minimizing side effects associated with broader-spectrum anti-inflammatory drugs .
Physical and Chemical Properties Analysis

MK-2894 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 469.5 g/mol.
  • Solubility: It demonstrates variable solubility profiles depending on solvent conditions; specific solubility data may vary based on experimental setups.
  • Stability: The compound's stability under various pH conditions has been assessed, indicating that it remains stable within physiological pH ranges but may degrade under extreme conditions.

These properties influence its pharmacokinetics and bioavailability when administered in therapeutic settings .

Applications

MK-2894 has shown potential applications in various scientific domains:

  1. Pain Management: Due to its role as an EP4 antagonist, MK-2894 is being explored for managing pain associated with inflammatory conditions such as arthritis.
  2. Cancer Therapeutics: Research indicates that targeting EP receptors can enhance antitumor immunity; thus, MK-2894 may serve as a candidate for cancer treatment strategies .
  3. Immunomodulation: Its ability to modulate immune responses positions it as a potential therapeutic agent in autoimmune diseases and other inflammatory disorders .

The ongoing studies aim to further elucidate its efficacy and safety profile across these applications.

Properties

CAS Number

1006036-87-8

Product Name

MK-2894

IUPAC Name

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid

Molecular Formula

C25H22F3NO3S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)

InChI Key

QJZQFVRFJCGDKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F

Synonyms

4-(1-(((2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)-3-thienyl)carbonyl)amino)cyclopropyl)benzoic acid
MF-482

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.